An In-depth Technical Guide to Acetamide, N-methyl-N-(trimethylsilyl)- (CAS 7449-74-3): A Senior Application Scientist's Perspective
An In-depth Technical Guide to Acetamide, N-methyl-N-(trimethylsilyl)- (CAS 7449-74-3): A Senior Application Scientist's Perspective
A Note on Chemical Identity: The compound requested for this guide was Acetamide, N-methyl-N-(triethylsilyl)-, with the CAS number 7449-74-3. However, extensive database verification confirms that CAS 7449-74-3 correctly identifies Acetamide, N-methyl-N-(trimethylsilyl)- . This guide will therefore focus on the scientifically accurate compound associated with this CAS number, a versatile and powerful reagent in modern chemistry.
Introduction: The Strategic Role of N-Methyl-N-(trimethylsilyl)acetamide (MSA)
N-Methyl-N-(trimethylsilyl)acetamide (MSA), a member of the silyl amide family, is a highly effective and versatile silylating agent.[1][2][3] In the landscape of synthetic and analytical chemistry, its primary function is the introduction of the trimethylsilyl (TMS) protecting group to molecules bearing active hydrogen atoms, such as alcohols, amines, and carboxylic acids.[1][4] This derivatization is a cornerstone technique, particularly in analytical chemistry, where it enhances the volatility and thermal stability of polar compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[1][3][5]
Unlike more aggressive silylating agents like trimethylsilyl chloride (TMSCl), MSA offers the significant advantage of milder, neutral reaction conditions.[4][6] Its byproducts are N-methylacetamide, which is volatile and easily removed, simplifying reaction workup and purification.[4][6] This guide provides an in-depth exploration of MSA's properties, synthesis, reactivity, and critical applications for professionals in research and drug development.
Physicochemical & Spectroscopic Profile
The efficacy of a reagent is fundamentally tied to its physical and chemical properties. MSA is typically a clear, colorless to light yellow liquid that is highly sensitive to moisture.[1][2][7] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7449-74-3 | [1][2][8] |
| Molecular Formula | C6H15NOSi | [1][8] |
| Molecular Weight | 145.27 g/mol | [1][8] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][9] |
| Boiling Point | 159-161 °C (lit.) | [2][10] |
| Density | 0.904 g/mL at 20 °C (lit.) | [2][10] |
| Refractive Index | n20/D 1.439 | [2][10] |
| Flash Point | 48 °C (118.4 °F) - closed cup | [2][3] |
| Storage Temp. | -20°C or 2-8°C | [2][10] |
| Sensitivity | Moisture Sensitive | [7][10] |
Spectroscopic Data Insights
Spectroscopic analysis is critical for confirming the identity and purity of MSA.
-
Nuclear Magnetic Resonance (NMR): The NMR spectra of MSA reveal its multinuclear structure.[1] 1H NMR and 13C NMR data are available for structural verification.[8][11]
-
Infrared (IR) Spectroscopy: IR spectra are available and conform to the expected structure, showing characteristic peaks for the amide and silyl functionalities.[8][9]
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[8]
Synthesis and Purification: A Validating Protocol
The synthesis of silyl amides like MSA generally follows a well-established pathway involving the reaction of an amide with a silyl halide in the presence of an acid scavenger. The protocol described below is a self-validating system; successful synthesis relies on the rigorous exclusion of moisture, which would otherwise consume the silylating agent and lead to impurities.
General Laboratory Synthesis Protocol
-
Reaction Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl2 or Drierite). The entire apparatus must be oven- or flame-dried and assembled under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reactants: The reaction flask is charged with N-methylacetamide (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile, benzene, or dichloromethane).[4] An excess of a tertiary amine base, such as triethylamine (≥1.1 equivalents), is added to act as an acid scavenger.[4][6]
-
Addition of Silylating Agent: Trimethylsilyl chloride (TMSCl, ~1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel. The initial reaction is exothermic, and the temperature should be carefully controlled, potentially with an ice bath, to maintain a moderate rate.[4]
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[4] Progress can be monitored by techniques like TLC or GC.
-
Workup and Isolation: Upon completion, the precipitated triethylamine hydrochloride salt is removed by filtration under a dry atmosphere.[4]
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude MSA is then purified by fractional distillation to yield the pure product.[2] This step is crucial for removing any unreacted starting materials or byproducts.
Mechanism of Action: The Silylation Pathway
MSA functions as a powerful TMS donor. The driving force for the reaction is the formation of a stable silicon-oxygen or silicon-nitrogen bond and the relatively weak N-Si bond in the MSA molecule. The N-methylacetamide byproduct is neutral and volatile, which helps to drive the reaction equilibrium towards the silylated product.
The general mechanism for the silylation of an alcohol (R-OH) is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of MSA.
-
Proton Transfer: A transient intermediate is formed. The proton from the alcohol is transferred, often facilitated by the amide oxygen or another base molecule.
-
Product Formation: The stable silyl ether (R-O-TMS) is formed, along with the N-methylacetamide byproduct.
Core Applications in Science and Drug Development
MSA's utility spans both analytical and synthetic disciplines, making it a valuable tool for researchers.
Derivatization for Gas Chromatography (GC)
This is a primary application of MSA.[2][3] Many compounds of interest in pharmaceutical and metabolomic studies, such as steroids, sugars, and amino acids, are non-volatile and thermally labile. Silylation with MSA replaces polar -OH, -NH, and -COOH protons with a nonpolar TMS group.[1] This chemical modification:
-
Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point.
-
Enhances Thermal Stability: Protects functional groups from degradation at high temperatures in the GC injector and column.
-
Improves Chromatographic Results: Leads to sharper, more symmetrical peaks and better separation.
Documented uses include the quantification of carbohydrate intermediates and the characterization of UV-damaged DNA bases like thymine and cytosine.[3][10]
Protecting Group in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. Silyl amides provide an effective means of protecting hydroxyl and amine groups.[4] The TMS group is robust enough to withstand many reaction conditions but can be readily removed when needed, typically using fluoride ion sources (like TBAF) or acidic conditions.[12] The choice of a silyl protecting group is a key strategic decision in complex syntheses, such as those encountered in natural product synthesis and drug development.
Synthesis of Advanced Silylating Agents
MSA is also a precursor for other important reagents. For example, it is used in the synthesis of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), another powerful silylating agent known for its high volatility and that of its byproducts.[13][14][15] This demonstrates the foundational role of simpler silyl amides in developing more specialized chemical tools.
Safety, Handling, and Storage
As a reactive chemical, proper handling of MSA is paramount to ensure laboratory safety.[7]
Hazard Profile:
-
Flammability: MSA is a flammable liquid and vapor with a flash point of 48 °C.[3][7] Keep away from heat, sparks, and open flames.[7][10]
-
Reactivity: It is highly sensitive to moisture and will react with water.[7] All handling should be done under dry conditions.
-
Health Hazards: May cause eye, skin, and respiratory tract irritation.[7][10] The toxicological properties have not been fully investigated, and it may cause central nervous system depression if ingested in large amounts.[7]
Recommended Handling & Storage:
-
Ventilation: Always use in a well-ventilated area or under a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing.[3][7] A respirator may be required depending on workplace conditions.[7]
-
Handling: Use spark-proof tools and ground/bond containers when transferring material. Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, acids, and strong oxidizing agents.[7] The container should be tightly closed, and storage under an inert atmosphere is recommended.[7]
Conclusion
Acetamide, N-methyl-N-(trimethylsilyl)- (CAS 7449-74-3) is a cornerstone silylating reagent with high strategic value for researchers, scientists, and drug development professionals. Its ability to effectively derivatize polar compounds for GC analysis and serve as a mild and efficient protecting group in complex organic synthesis underscores its importance. By understanding its properties, synthesis, and reaction mechanisms, and by adhering to strict safety protocols, researchers can fully leverage the power of MSA to advance their scientific objectives.
References
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Cole-Parmer. Material Safety Data Sheet - N-Methyl-N-(trimethylsilyl)acetamide, 99%. [Link]
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Cheméo. Chemical Properties of Acetamide, N-methyl-N-(trimethylsilyl)- (CAS 7449-74-3). [Link]
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PubChem. N-Trimethylsilyl-N-methylacetamide | C6H15NOSi | CID 81953. [Link]
- Google Patents. US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.
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Schänzer, W. Recent advances in doping analysis (4). Sport und Buch Strauß, Köln, (1997) 247-252. [Link]
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Yan, B., Gstach, H. Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC - NIH. [Link]
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LookChem. Cas 7449-74-3,N-Methyl-N-(trimethylsilyl)acetamide. [Link]
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